Cas no 1327233-75-9 (N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide)

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-oxo-1,3-dihydroindol-5-yl)-4-pyrrol-1-ylbenzamide
- N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
- F6089-2931
- AKOS024531465
- VU0531530-1
- N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide
- 1327233-75-9
-
- インチ: 1S/C19H15N3O2/c23-18-12-14-11-15(5-8-17(14)21-18)20-19(24)13-3-6-16(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,20,24)(H,21,23)
- InChIKey: AMCYKECRMYFYKN-UHFFFAOYSA-N
- SMILES: O=C1CC2C=C(C=CC=2N1)NC(C1C=CC(=CC=1)N1C=CC=C1)=O
計算された属性
- 精确分子量: 317.116426730g/mol
- 同位素质量: 317.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 481
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 63.1Ų
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6089-2931-1mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-4mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-2mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-25mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-20mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-15mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-5mg |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-2μmol |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-20μmol |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6089-2931-10μmol |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide |
1327233-75-9 | 10μmol |
$69.0 | 2023-09-09 |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamideに関する追加情報
Introduction to N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide (CAS No. 1327233-75-9)
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide, identified by its CAS number 1327233-75-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research and development in recent years.
The structural framework of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide consists of two key heterocyclic moieties: the indole and pyrrole rings. The indole moiety, characterized by its bicyclic structure with a nitrogen atom at position 5, is well-known for its presence in numerous bioactive natural products and pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold in drug design. On the other hand, the pyrrole ring, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to the compound's overall complexity and potential for diverse biological interactions.
In recent years, there has been a surge in research focusing on the development of molecules that combine indole and pyrrole scaffolds. These hybrid structures have shown promise in various therapeutic areas due to their enhanced binding affinity and selectivity. The benzamide moiety in N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-yl)benzamide further enhances its potential as a pharmacophore by providing a polar functional group that can interact with biological targets through hydrogen bonding.
The compound's significance is further underscored by its potential applications in the treatment of various diseases. For instance, studies have suggested that molecules containing indole and pyrrole moieties may exhibit anti-inflammatory, anticancer, and antimicrobial properties. The benzamide group, in particular, has been widely used in the development of drugs targeting inflammatory diseases due to its ability to modulate enzymatic activities involved in inflammation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(1H-pyrrol-1-y)benzamide and biological targets. These studies have revealed that the compound can bind to specific proteins and enzymes with high affinity, suggesting its potential as a lead compound for drug development. Additionally, the structural flexibility of the molecule allows for modifications that can enhance its pharmacological properties.
The synthesis of N-(2-oxyoxygenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydrogenatedhydridedihydrodiindolindolindolindolindolindolindolindolindolindolindolindolindolindolenolenolenolenolenolenolenolenolenolenolenolenolenolenolenole)
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